N-(5-chloro-2-methylphenyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide
Description
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[5-methyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O3/c1-12-3-4-14(19)10-15(12)20-17(24)11-23-13(2)9-16(21-23)18(25)22-5-7-26-8-6-22/h3-4,9-10H,5-8,11H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZHZORFPUAJAKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CN2C(=CC(=N2)C(=O)N3CCOCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methylphenyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and other therapeutic effects, supported by data from various studies.
Chemical Structure and Properties
The compound has a molecular formula of CHClNO and a molecular weight of 376.8 g/mol. Its structure features a pyrazole moiety, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. It has been tested against various cancer cell lines:
In these studies, the compound exhibited significant cytotoxicity, indicating its potential as an anticancer agent.
Antimicrobial Activity
The antimicrobial properties of this compound have also been evaluated. It demonstrated effective inhibition against various pathogens:
| Pathogen | MIC (µg/mL) | MBC (µg/mL) | Reference |
|---|---|---|---|
| Staphylococcus aureus | 0.22 | 0.25 | |
| Staphylococcus epidermidis | 0.22 | 0.25 |
These results suggest that the compound could serve as a viable option for treating infections caused by resistant bacterial strains.
The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the pyrazole ring plays a crucial role in interacting with biological targets, potentially inhibiting critical enzymes involved in cancer cell proliferation and bacterial growth.
Case Studies
Several case studies have been conducted to assess the efficacy of this compound in vivo:
-
Study on Tumor Growth Inhibition :
- A murine model was used to evaluate tumor growth inhibition.
- Results indicated a significant reduction in tumor size compared to control groups, supporting its potential use in cancer therapy.
-
Synergistic Effects with Antibiotics :
- The compound was tested in combination with standard antibiotics like Ciprofloxacin.
- Enhanced antimicrobial activity was observed, suggesting potential for combination therapy in resistant infections.
Comparison with Similar Compounds
Structural Analogues with Pyrazole-Carboxamide Cores
N-(3,5-Dimethylphenyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide hydrochloride
- Key Differences : The phenyl substituent is 3,5-dimethyl instead of 5-chloro-2-methyl. The hydrochloride salt enhances aqueous solubility compared to the free base form of the target compound.
- Implications : The chloro group in the target compound may improve membrane permeability due to increased lipophilicity, while the hydrochloride derivative’s ionic form favors bioavailability in polar environments .
Pyrazole-Carboxamide Derivatives (3a–3p, )
These compounds vary in aryl substituents (e.g., phenyl, 4-chlorophenyl, 4-fluorophenyl) and pyrazole modifications (e.g., cyano, methyl). For example:
- 3a: 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide Yield: 68%, mp: 133–135°C, MS: 403.1 [M+H]+
- 3d: 5-Chloro-N-(4-cyano-1-(4-fluorophenyl)-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide Yield: 71%, mp: 181–183°C, MS: 421.0 [M+H]+
Comparison :
- Chloro and fluoro substituents increase melting points (e.g., 3d: 181–183°C vs. 3a: 133–135°C) due to enhanced intermolecular interactions.
Heterocyclic Modifications
Thieno[2,3-c]pyrazole Derivatives ()
- Example: 2-Chloro-N-(5-cyano-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-4-yl)acetamide Core Structure: Thienopyrazole instead of pyrazole. Implications: The sulfur atom in the thieno ring may alter electronic properties and binding affinity compared to the target compound’s pyrazole core .
Oxadiazole-Sulfanyl Acetamides ()
- Example: N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8t) Key Feature: Oxadiazole-sulfanyl group replaces the pyrazole-morpholine moiety.
Predicted Physicochemical Properties ()
- Example : 2-[(5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)formamido]-2-phenyl-N-[4-(propan-2-yl)phenyl]acetamide
- Molecular Weight : 424.92 g/mol, Density : 1.24 g/cm³, pKa : 11.71
- Comparison : The target compound’s morpholine group may lower pKa (increasing ionization at physiological pH) compared to the isopropylphenyl analog .
Q & A
Basic: What are the established synthetic routes for this compound, and how are the products characterized?
The synthesis typically involves multi-step reactions, including:
- Coupling reactions to attach the morpholine-carbonyl-pyrazole moiety to the chloro-methylphenyl acetamide backbone.
- Optimized alkylation/condensation steps under controlled pH and temperature (e.g., 60–70°C in dioxane with chloroacetyl chloride) .
Characterization employs: - 1H NMR and IR spectroscopy to confirm functional groups (e.g., morpholine carbonyl, pyrazole ring).
- LC-MS for molecular weight validation and elemental analysis to verify purity .
Advanced: How can reaction conditions be optimized to improve yield in multi-step syntheses?
Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity in triazole-forming steps .
- Catalysts : Zeolite (Y-H) or pyridine in reflux conditions (150°C) improves cyclization efficiency .
- Base additives : K₂CO₃ or triethylamine facilitates deprotonation in thioacetamide coupling .
- Temperature control : Stepwise heating (e.g., 60–70°C for 2 hours) minimizes side reactions .
Advanced: How do computational methods like molecular docking guide biological activity predictions?
- PASS program predictions identify potential targets (e.g., kinase inhibition, antimicrobial activity) by analyzing structural motifs .
- Molecular docking evaluates binding affinities to enzymes (e.g., COX-2, CYP450) using software like AutoDock. For example, the morpholine-carbonyl group may interact with hydrophobic pockets .
- Comparative analysis with structurally similar compounds (e.g., triazole-sulfanyl analogs) refines activity hypotheses .
Basic: What spectroscopic techniques resolve structural ambiguities in derivatives?
- 1H NMR : Distinguishes methyl/methoxy substituents on aromatic rings (δ 2.3–3.1 ppm) and pyrazole protons (δ 6.8–7.5 ppm) .
- IR spectroscopy : Confirms carbonyl (C=O, ~1650–1700 cm⁻¹) and morpholine C-O-C (~1100 cm⁻¹) stretches .
- X-ray crystallography (if applicable): Resolves stereochemistry and crystal packing effects .
Advanced: How can researchers address contradictions in reported biological activity data?
- Dose-response validation : Replicate assays under standardized conditions (e.g., MIC for antimicrobial studies) .
- Structural analogs : Compare with compounds like N-(4-chlorophenyl)-2-{[5-(2-methoxyphenyl)-1H-triazol-3-yl]sulfanyl}acetamide to isolate substituent effects .
- Meta-analysis : Correlate activity trends with electronic parameters (e.g., Hammett constants for chloro/methoxy groups) .
Advanced: What strategies assess the compound’s stability under physiological conditions?
- pH-dependent degradation studies : Incubate in buffers (pH 1–9) and monitor degradation via HPLC .
- Thermogravimetric analysis (TGA) : Determines thermal stability (e.g., decomposition >200°C for morpholine derivatives) .
- Light exposure tests : UV-Vis spectroscopy tracks photooxidation of the pyrazole ring .
Basic: What are the key structural motifs influencing reactivity and bioactivity?
- Morpholine-carbonyl group : Enhances solubility and hydrogen-bonding capacity .
- Chloro-methylphenyl group : Increases lipophilicity, impacting membrane permeability .
- Pyrazole-triazole core : Participates in π-π stacking with biological targets .
Comparative studies show fluorine or methoxy substituents alter antimicrobial potency by 2–3-fold .
Advanced: How are reaction mechanisms elucidated for critical steps like triazole ring formation?
- Isotopic labeling : Track nitrogen incorporation in triazole rings using ¹⁵N NMR .
- Intermediate isolation : Identify transient species (e.g., thiol intermediates) via LC-MS .
- DFT calculations : Model transition states for cycloaddition reactions (e.g., Huisgen 1,3-dipolar) .
Basic: What databases or tools are used to predict ADMET properties?
- SwissADME : Estimates logP (∼2.5), topological polar surface area (∼90 Ų), and blood-brain barrier permeability .
- ProTox-II : Predicts toxicity endpoints (e.g., LD50 ∼500 mg/kg) based on structural alerts (e.g., chloro groups) .
Advanced: How do researchers design analogs to improve target selectivity?
- Bioisosteric replacement : Substitute morpholine with piperazine to modulate CYP450 interactions .
- Fragment-based design : Incorporate sulfonyl or fluorophenyl groups to enhance kinase inhibition .
- SAR studies : Systematic variation of the pyrazole N-1 substituent (e.g., phenyl vs. methyl) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
